molecular formula C13H14N2O B14087348 (S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole

(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole

Cat. No.: B14087348
M. Wt: 214.26 g/mol
InChI Key: FVHFROUWVOEHDL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features an indole moiety linked to a dihydrooxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves the formation of the indole moiety followed by the construction of the dihydrooxazole ring. One common method involves the use of (1H-indol-3-yl)methyl electrophiles, which are generated rapidly and under mild conditions (25°C) in a microflow reactor . This method allows for efficient nucleophilic substitution reactions, enabling the synthesis of various indole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microflow technology is particularly advantageous in industrial settings due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures (around 25°C) and controlled environments to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. The dihydrooxazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to the presence of the dihydrooxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(4S)-4-(1H-indol-3-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H14N2O/c1-9-15-11(8-16-9)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7,11,14H,6,8H2,1H3/t11-/m0/s1

InChI Key

FVHFROUWVOEHDL-NSHDSACASA-N

Isomeric SMILES

CC1=N[C@H](CO1)CC2=CNC3=CC=CC=C32

Canonical SMILES

CC1=NC(CO1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.